1-Butylcyclohexanol
Description
Overview of Cyclohexanol (B46403) Derivatives in Organic Chemistry
Cyclohexanol and its derivatives are organic compounds that feature a hydroxyl group (-OH) attached to a cyclohexane (B81311) ring. These cycloaliphatic alcohols serve as significant precursors and intermediates in organic synthesis. ontosight.aivaia.com The versatility of the cyclohexanol backbone allows for the creation of a wide array of substituted derivatives through various chemical reactions. sioc-journal.cn
The synthesis of cyclohexanol derivatives can be achieved through several methods, including the hydrogenation of phenols or substituted phenols, and the reaction of cyclohexanones with organometallic reagents like Grignard reagents. vaia.comgoogle.com For example, 1-butylcyclohexanol can be synthesized by reacting a Grignard reagent, prepared from 1-bromobutane (B133212) and magnesium, with cyclohexanone (B45756). jsu.edu.cn These synthetic routes allow for the introduction of diverse functional groups onto the cyclohexane ring, leading to compounds with a wide range of physical and chemical properties. ontosight.aiontosight.ai
The applications of cyclohexanol derivatives are extensive. They are crucial intermediates in the production of polymers, pharmaceuticals, agrochemicals, and materials science. ontosight.aipatsnap.com For instance, cyclohexanol is a key precursor in the manufacturing of adipic acid, a monomer essential for the production of nylon. patsnap.com Furthermore, substituted cyclohexanols are investigated for their potential biological activities, with research exploring their use as insecticides or in the development of new drugs. patsnap.comontosight.ai Some derivatives are also utilized as solvents or in the formulation of coatings. cymitquimica.com
Significance of Stereochemistry in Cyclohexane Systems
The chemical and physical properties of cyclohexane derivatives are profoundly influenced by their three-dimensional structure, a field of study known as stereochemistry. Unlike planar aromatic rings, the cyclohexane ring is non-planar to avoid ring strain, adopting several conformations. byjus.com The most stable and predominant of these is the "chair" conformation, which is almost free of ring strain. libretexts.orgmasterorganicchemistry.com Other, less stable conformations include the "boat," "twist-boat," and "half-chair" forms. libretexts.orgslideshare.net
In the chair conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. lumenlearning.comlibretexts.org
Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down. lumenlearning.comfiveable.me
Equatorial positions are located around the periphery of the ring, roughly in the plane of the ring. lumenlearning.comfiveable.me
A crucial concept in cyclohexane stereochemistry is the "ring flip," a rapid interconversion between two chair conformations. lumenlearning.commasterorganicchemistry.com During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.orgmasterorganicchemistry.com
The stability of a substituted cyclohexane is largely determined by the position of its substituents. Substituents in the equatorial position are generally more stable than in the axial position. libretexts.org This preference is due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction . libretexts.org These interactions increase the potential energy of the molecule, making the axial conformation less stable. fiveable.me The larger the substituent, the greater the steric strain from these interactions, and thus the stronger the preference for the equatorial position. libretexts.org For disubstituted cyclohexanes, the most stable conformation will be the one that minimizes the total steric interactions, which often involves placing the larger substituent in an equatorial position. openstax.orglibretexts.org
This conformational analysis is critical because the spatial arrangement of atoms dictates how a molecule interacts with other molecules, which is fundamental to its reactivity and biological activity. ontosight.aipdx.edu
Research Context of this compound within Alkylcyclohexanol Family
This compound is a member of the alkylcyclohexanol family, which are cyclohexanols substituted with one or more alkyl groups. This particular compound has the molecular formula C10H20O and features a butyl group and a hydroxyl group attached to the same carbon atom (C1) of the cyclohexane ring. scbt.comnih.gov
| Property | Value |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 5445-30-7 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 210.9°C at 760mmHg |
| Density | 0.906 g/cm³ |
Data sourced from multiple references. cymitquimica.comscbt.comnih.govlookchem.com
Research into this compound and related alkylcyclohexanols spans several areas. One notable application is its use as an intermediate in the synthesis of liquid crystals. lookchem.comchemicalbook.com The specific structure and properties imparted by the alkyl and hydroxyl groups are valuable in creating these advanced materials.
The synthesis of this compound is a practical example of a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A laboratory procedure involves preparing a Grignard reagent from 1-bromobutane, which then reacts with cyclohexanone to yield the final product. jsu.edu.cn
More broadly, the alkylcyclohexanol family is a subject of scientific inquiry in various fields. Studies have investigated the conversion of lignin, a complex polymer found in wood, into valuable alkylcyclohexanols, which can serve as flavor precursors. researchgate.netrepec.org Additionally, research has been conducted on the biological activities of alkylcyclohexanols and their corresponding ketones (alkylcyclohexanones). oup.comoup.com For instance, studies have explored the estrogenic potential of a series of alkylcyclohexanols and alkylcyclohexanones in aquatic species to understand their environmental impact. oup.comnih.gov These chemicals are considered high-production-volume industrial compounds, making their study relevant. oup.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHLXMOXBJRGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202851 | |
| Record name | Cyclohexanol, 1-butyl- | |
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Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-30-7 | |
| Record name | 1-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanol, 1-butyl- | |
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| Record name | 1-Butylcyclohexanol | |
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| Record name | Cyclohexanol, 1-butyl- | |
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| Record name | 1-Butylcyclohexanol | |
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Synthetic Methodologies and Reaction Pathways for 1 Butylcyclohexanol
Grignard Reaction-Based Synthesis
The Grignard reaction is a cornerstone in organic chemistry for the formation of carbon-carbon bonds and the synthesis of alcohols. 123helpme.comdummies.com The synthesis of 1-butylcyclohexanol via this method involves the nucleophilic addition of a butylmagnesium halide (a Grignard reagent) to cyclohexanone (B45756). pearson.com
The process commences with the preparation of the Grignard reagent, typically butylmagnesium bromide. This is achieved by reacting an alkyl halide, such as 1-bromobutane (B133212), with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). 123helpme.comresearchgate.net The ether solvent is crucial as it solvates and stabilizes the Grignard reagent. 123helpme.com It is imperative that all glassware and reagents are thoroughly dried, as the presence of even trace amounts of water can quench the Grignard reagent. researchgate.netrsc.org
The formation of the Grignard reagent is indicated by the solution turning cloudy and beginning to boil. researchgate.net To facilitate the reaction initiation, which can sometimes be sluggish, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added. chem-station.com The structure of the Grignard reagent in solution is complex and can exist in equilibrium between various species, a phenomenon known as the Schlenk equilibrium. uni-graz.at
The reaction between the Grignard reagent and cyclohexanone proceeds through the nucleophilic attack of the butyl group on the electrophilic carbonyl carbon of cyclohexanone. pearson.comorganicchemistrytutor.com This addition results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the final product, this compound. pearson.comorganicchemistrytutor.com
The kinetics of Grignard reactions with ketones can be complex. Studies have shown that the reaction is typically first-order in the ketone, but the order with respect to the Grignard reagent can vary, approaching zero at high concentrations. acs.org This suggests the formation of a complex between the reactants before the final product is formed. acs.org
Optimization of the reaction often involves controlling the temperature, as Grignard reactions are exothermic. researchgate.net While some reactions can be performed at room temperature, others may require cooling to manage the reaction rate and prevent side reactions. researchgate.net The choice of solvent also plays a significant role in the reactivity and selectivity of the Grignard reagent. numberanalytics.com
Several factors can influence the yield and selectivity of the Grignard synthesis of this compound. The purity of the magnesium and the absence of moisture are paramount for achieving a good yield. researchgate.netjsu.edu.cn The structure of the Grignard reagent itself can also be a factor; for instance, bulky Grignard reagents like tert-butylmagnesium bromide may lead to a lower yield of the addition product with cyclohexanone due to steric hindrance. vaia.comvaia.com
Table 1: Factors Influencing Grignard Reaction Yield and Selectivity
| Factor | Influence |
|---|---|
| Reactant Purity | High purity of magnesium and anhydrous conditions are crucial for good yields. researchgate.netjsu.edu.cn |
| Steric Hindrance | Bulky Grignard reagents can lower the yield of the addition product. vaia.comvaia.com |
| Reactant Ratio | A slight excess of the Grignard reagent may improve conversion, but a large excess can lead to side reactions. rsc.org |
| Reaction Time | Optimal reaction time can maximize yield; a study showed a 50% yield after 50 minutes. jsu.edu.cn |
| Side Reactions | Enolization and reduction can compete with the desired addition reaction. organic-chemistry.org |
| Additives | Additives like cerium chloride can suppress side reactions. chem-station.com |
Reaction Kinetics and Optimization of Grignard Additions
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents an alternative and significant pathway for the synthesis of this compound, primarily through the reduction of substituted phenols or cyclohexanones.
The hydrogenation of p-tert-butylphenol is a common industrial method for producing 4-tert-butylcyclohexanol (B146172), a structurally related compound. scentree.co This process can be adapted for the synthesis of this compound. The hydrogenation of alkyl-substituted phenols can lead to the corresponding cyclohexanols. researchgate.net The diastereoselectivity of this reaction, yielding either the cis or trans isomer, is highly dependent on the catalyst system and reaction conditions. nih.govacs.org For instance, palladium catalysts tend to favor the formation of the more thermodynamically stable trans-isomer, while rhodium-based catalysts can be used to selectively produce the cis-isomer. nih.govresearchgate.net
The hydrogenation of cyclohexanone derivatives is another viable route. The reduction of cyclohexanone itself using various catalysts can yield cyclohexanol (B46403). princeton.edusciopen.com
A variety of transition metal catalysts are employed for these hydrogenation reactions.
Rhodium-based catalysts: Rhodium supported on materials like carbon or alumina (B75360) are effective for the hydrogenation of phenols. nih.govalmacgroup.comresearchgate.net The addition of co-catalysts can further influence the selectivity. For example, rhodium on carbon in the presence of an acid has been shown to produce high cis/trans isomer ratios in the hydrogenation of 4-tert-butylphenol (B1678320). almacgroup.com The use of rhodium catalysts can also allow for the chemoselective hydrogenation of phenols to cyclohexanones under specific conditions. nih.gov
Ruthenium-based catalysts: Ruthenium complexes, particularly those containing aminophosphine (B1255530) ligands, have proven to be excellent catalysts for the hydrogenation of ketones. rsc.org These catalysts are highly active and can effect the reduction of ketones to alcohols with high efficiency. beilstein-journals.orgresearchgate.net Ruthenium complexes are also used in transfer hydrogenation reactions, where a hydrogen donor like isopropanol (B130326) is used instead of hydrogen gas. polimi.itcapes.gov.br Bimetallic catalysts, such as Ru-Ni supported on reduced graphene oxide, have also been developed for the selective hydrogenation of phenols. acs.org
Palladium and Platinum catalysts: Palladium on various supports is also widely used, often favoring the formation of the trans-isomer in phenol (B47542) hydrogenation. nih.govgoogle.com Platinum-based catalysts have also been studied for the hydrogenation of cyclohexanone. princeton.edu
Table 2: Catalyst Systems for Hydrogenation
| Catalyst System | Substrate | Key Features |
|---|---|---|
| Rhodium-based | Phenols/Cyclohexanones | Can provide high diastereoselectivity for cis-isomers. nih.govresearchgate.netalmacgroup.com |
| Ruthenium-Aminophosphine Complexes | Ketones | Highly efficient for ketone hydrogenation and transfer hydrogenation. rsc.orgbeilstein-journals.org |
| Palladium-based | Phenols | Tends to favor the formation of trans-isomers. nih.govgoogle.com |
| Platinum-based | Cyclohexanone | Effective for cyclohexanone hydrogenation. princeton.edu |
| Bimetallic (e.g., Ru-Ni) | Phenols | Can offer high selectivity and conversion rates. acs.org |
Diastereoselective Hydrogenation of Cyclohexanones and Phenols
Ligand Effects on Stereoselectivity (cis/trans isomer ratios)
The stereoselectivity in the synthesis of this compound, specifically the ratio of cis to trans isomers, is significantly influenced by the ligands employed in catalytic hydrogenation processes. The choice of ligand can dictate the steric and electronic environment of the catalyst's active site, thereby directing the approach of the substrate and influencing the stereochemical outcome of the reaction. msu.edulibguides.com
In the context of producing 4-tert-butylcyclohexanol, a closely related compound, the use of ruthenium-aminophosphine complexes as catalysts in the presence of hydrogen gas and a base has been shown to achieve high cis/trans ratios, such as 96:4. almacgroup.com This highlights the critical role of phosphine (B1218219) ligands in directing the stereoselective reduction of the cyclohexanone precursor. The principle of stereoselectivity arises from the formation of two diastereomeric transition states, which differ in their free energies. inflibnet.ac.in The ligand's structure contributes to the energy difference between these transition states, thus favoring the formation of one isomer over the other. inflibnet.ac.in
For instance, in the hydrogenation of 4-tert-butylcyclohexanone (B146137), smaller reducing agents like sodium borohydride (B1222165) tend to approach the carbonyl from the axial side, leading to a predominance of the trans isomer. tamu.edu Conversely, bulkier reagents, which can be considered as having larger "ligands," favor an equatorial approach, resulting in the cis-isomer as the major product. tamu.edu This demonstrates that the steric bulk of the coordinated groups is a key factor in determining the isomeric ratio.
Furthermore, studies on gold nanoclusters have shown that ligands can exert stereoelectronic effects, influencing the reactivity of the catalyst. nih.gov Chiral fluoro-substituted ligands, for example, were found to decrease the reactivity in ligand exchange reactions compared to their non-fluorinated counterparts, indicating that electronic properties of the ligand, in addition to steric factors, play a crucial role. nih.gov While this research was not on this compound synthesis directly, it provides evidence for the electronic influence of ligands on catalytic processes, a principle that extends to stereoselective hydrogenation.
The following table summarizes the effect of different catalytic systems and ligands on the stereoselectivity of cyclohexanol derivatives.
| Catalyst System | Ligand Type | Resulting Isomer Ratio (cis:trans) | Reference |
| Ruthenium-aminophosphine complexes | Aminophosphine | 96:4 | almacgroup.com |
| Rhodium on carbon with HCl or H₂SO₄ | None (acid promoter) | ~80:20 to 90:10 | almacgroup.com |
| Sodium borohydride (NaBH₄) | Hydride (small) | Predominantly trans | tamu.edu |
| Lithium tri-sec-butylborohydride (L-Selectride) | Hydride (bulky) | Predominantly cis | tamu.edu |
| Iridium complex with phenanthroline derivative | Phenanthroline derivative | 1:22.1 (trans favored) | prepchem.com |
This data underscores the profound impact of ligand selection on the stereochemical outcome of the synthesis of substituted cyclohexanols like this compound. The interplay of steric and electronic effects of the ligands is a critical parameter for achieving the desired isomer ratio.
Reaction Parameter Optimization (Temperature, Pressure, Solvent)
Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing the yield and controlling the stereoselectivity of this compound synthesis. These parameters significantly influence reaction rates, catalyst activity and stability, and the equilibrium position of the reaction.
Temperature: Temperature plays a dual role in the hydrogenation of cyclohexanone derivatives. Generally, increasing the temperature enhances the reaction rate. However, it can have a detrimental effect on selectivity. For the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, the formation rates of the alcohol and the intermediate ketone were found to peak at 187°C, with by-product formation increasing at temperatures above 200°C. researchgate.net In the transfer hydrogenation of 4-t-butylcyclohexanone, higher diastereoselectivity towards the trans isomer was observed at a lower temperature of 355 K compared to 452 K. mdpi.com This is attributed to the "equalizing effect of temperature increase on the stability of alcohol isomers". mdpi.com For some catalytic systems, the reaction can be effectively carried out at temperatures near room temperature, with a typical range being 25°C to 200°C, and more specifically 40°C to 130°C for many practical applications. google.com
Pressure: Pressure, particularly hydrogen pressure in hydrogenation reactions, is another critical parameter. While some hydrogenation reactions can proceed at atmospheric pressure, higher pressures are often employed to improve yields and favor specific isomeric distributions. google.com For the synthesis of cis-4-tert-butylcyclohexanol, pressures in the range of 3×10⁵ Pa to around 2×10⁶ Pa were found to be optimal. google.com Higher hydrogen pressure can also influence the reaction pathway; for instance, it can promote the reduction of the intermediate ketone. nus.edu.sg
Solvent: The choice of solvent is critical as it must dissolve the reactants while remaining inert under the reaction conditions. google.comstackexchange.com The solvent's polarity can influence the reaction pathway and product distribution. numberanalytics.com For reactions involving polar molecules like hypochlorite (B82951) and the slightly polar 4-tert-butylcyclohexanol, a moderately polar aprotic solvent is often preferred. stackexchange.com Common choices might include tetrahydrofuran, acetone, or cyclohexane (B81311). google.comstackexchange.com The solvent can also affect the catalyst's activity and selectivity by influencing the coordination of reactants to the catalytic sites. numberanalytics.com
The following table provides a summary of optimized reaction parameters from various studies on related cyclohexanol syntheses.
| Parameter | Optimized Range/Value | Effect | Reference(s) |
| Temperature | 25°C - 200°C (practical range 40°C - 130°C) | Affects reaction rate and selectivity; higher temperatures can lead to by-products and lower stereoselectivity. | researchgate.netmdpi.comgoogle.com |
| Pressure | 3×10⁵ Pa - 2×10⁶ Pa | Enhances yield and can favor specific isomer formation. | google.comnus.edu.sg |
| Solvent | Inert organic solvents (e.g., cyclohexane, acetone) | Solubilizes reactants and can influence reaction pathway and product distribution. | google.comstackexchange.comnumberanalytics.com |
Biocatalytic Reductions for Enantioselective Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules like this compound. numberanalytics.comnovonesis.com This approach utilizes enzymes, which are highly selective and efficient natural catalysts, to perform chemical transformations under mild conditions. numberanalytics.com
Carbonyl Reductase (CRED) Technology and Enzyme Screening
Carbonyl reductase (CRED) technology is a cornerstone of biocatalytic reductions, offering a straightforward method for the asymmetric reduction of prochiral ketones to chiral alcohols. almacgroup.comresearchgate.net CREDs have gained significant attention from both academic and industrial researchers for their ability to produce enantiomerically pure compounds. almacgroup.com
The process of developing a biocatalytic route for a specific target, such as this compound, begins with extensive enzyme screening. almacgroup.com A diverse panel of commercially available or proprietary CREDs is tested for their ability to reduce the corresponding ketone precursor, in this case, 1-butylcyclohexanone. researchgate.net The screening process evaluates both the conversion rate and the stereoselectivity (diastereomeric excess, or de) for producing the desired cis or trans isomer. almacgroup.com
For example, in the synthesis of 4-tert-butylcyclohexanol, a screening of various CRED enzymes revealed that specific enzymes could produce either the cis- or trans-isomer with high selectivity. almacgroup.com For instance, one enzyme (A161) yielded the cis-isomer with 100% de and 100% conversion, while another (N151) produced the trans-isomer with 100% de and 95% conversion. almacgroup.com This highlights the power of enzyme screening to identify the ideal biocatalyst for a specific stereochemical outcome. These screening reactions are typically performed on a small scale, often using lyophilized CRED enzymes in a buffered solution with a cofactor like NAD and a recycling system such as glucose and glucose dehydrogenase (GDH). almacgroup.com
The following table illustrates typical results from a CRED screening for the reduction of a cyclohexanone derivative.
| Enzyme ID | Target Isomer | Conversion (%) | Diastereomeric Excess (de, %) | Reference |
| A161 | cis | 100 | 100 | almacgroup.com |
| N151 | trans | 95 | 100 | almacgroup.com |
This targeted screening approach allows for the rapid identification of highly efficient and selective biocatalysts for the enantioselective synthesis of specific isomers of this compound.
Biocatalyst Immobilization and Performance
To enhance the industrial applicability and cost-effectiveness of biocatalysis, enzymes are often immobilized onto solid supports. polimi.itacademie-sciences.fr Immobilization transforms the enzyme from a soluble, homogeneous catalyst into a heterogeneous one, which offers several advantages, including simplified recovery and reuse, and enhanced stability. academie-sciences.frmdpi.com
Various materials can be used as supports for enzyme immobilization, such as porous resins like Accurel MP1000 or glyoxyl agarose. polimi.itnih.gov The choice of support and immobilization technique can significantly impact the performance of the biocatalyst. For instance, the immobilization of a recombinant esterase on Accurel MP1000 resulted in an immobilization efficiency of over 80% and allowed the biocatalyst to be reused for multiple cycles while retaining a high percentage of its initial activity. nih.gov Furthermore, immobilization can lead to an increase in the enzyme's thermostability. nih.gov
In the context of producing chiral alcohols, immobilized whole-cell biocatalysts have also been successfully employed. For example, co-expressing a butanediol (B1596017) dehydrogenase and a glucose dehydrogenase in E. coli and then immobilizing the whole cells using activated carbon and calcium alginate created a cofactor self-sufficient system for enantioselective synthesis. frontiersin.org
The performance of an immobilized biocatalyst is evaluated based on several factors, including:
Immobilization Efficiency: The percentage of the initial enzyme activity that is retained after immobilization. nih.gov
Reusability: The number of reaction cycles the immobilized enzyme can be used for without significant loss of activity. nih.gov
Stability: The ability of the immobilized enzyme to withstand variations in temperature, pH, and exposure to organic solvents. nih.gov
The table below shows an example of the improved stability of an immobilized enzyme.
| Enzyme State | Temperature (°C) | Incubation Time (h) | Retained Activity (%) | Reference |
| Free Enzyme | 60 | 1 | 0 | nih.gov |
| Immobilized Enzyme | 60 | 1 | 47.5 | nih.gov |
By immobilizing the selected CRED for this compound synthesis, it is possible to develop a robust and reusable biocatalyst, making the process more economically viable and sustainable for large-scale production.
Scalability and Green Chemistry Aspects of Biocatalysis
A significant advantage of biocatalytic processes is their scalability and adherence to the principles of green chemistry. numberanalytics.comresearchgate.net The mild reaction conditions, high selectivity, and use of renewable catalysts contribute to a more environmentally friendly manufacturing process compared to many traditional chemical methods. almacgroup.comnovonesis.com
The scalability of a biocatalytic process is a critical factor for its industrial implementation. researchgate.net Once an optimal CRED and reaction conditions are identified, the process can be scaled up from small laboratory-scale reactions to larger, industrially relevant quantities. For the synthesis of cis-4-tert-butylcyclohexanol, a process was successfully scaled up to produce 500 g of the product, demonstrating no apparent negative impact on the reaction rate. almacgroup.com This indicates that the process is robust and scalable. Furthermore, high substrate concentrations, up to 500 g/L, have been shown to be effective, leading to high product titers and making the process more volume-efficient. almacgroup.com
From a green chemistry perspective, biocatalysis offers several benefits:
Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption. almacgroup.com
Reduced Waste: The high selectivity of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and less waste. almacgroup.com
Elimination of Hazardous Reagents: Biocatalysis can replace the need for corrosive reagents and expensive, often toxic, heavy metal catalysts used in traditional synthesis. almacgroup.com
Renewable Resources: Enzymes are derived from renewable sources and are biodegradable. numberanalytics.com
The development of a biocatalytic route to this compound aligns well with the goals of green chemistry by providing a cost-effective, easily scalable, and environmentally benign process. almacgroup.com
Electrocatalytic Hydrogenation Strategies
Electrocatalytic hydrogenation has emerged as a promising green and sustainable strategy for the synthesis of alcohols from ketones, including the potential synthesis of this compound. acs.orgresearchgate.net This method utilizes electricity to drive the hydrogenation reaction, often using water as the source of hydrogen, thereby avoiding the need for high-pressure hydrogen gas. researchgate.net
In this approach, a proton-exchange membrane (PEM) reactor is often employed. researchgate.net At the cathode, protons are reduced to form adsorbed monoatomic hydrogen species (Hads), which then act as the reducing agent for the carbonyl group of the substrate. researchgate.net The process can be highly diastereoselective. For the electrocatalytic hydrogenation of 4-tert-butylcyclohexanone, a cis-selectivity as high as 94% was achieved using a rhodium catalyst. researchgate.net
The key components and features of electrocatalytic hydrogenation include:
PEM Reactor: Separates the anode and cathode and allows for the transport of protons. researchgate.net
Cathode Material: The choice of catalyst at the cathode is crucial for both activity and selectivity. Various carbon-supported metals can be used. researchgate.netresearchgate.net
Anodic Reaction: The oxidation of water is often coupled with the cathodic reduction, producing oxygen as the only by-product. researchgate.net
Energy Efficiency: The process is driven by electrical energy and can be highly efficient. researchgate.net
A significant advantage of this method is its scalability and potential for continuous production. researchgate.netnih.gov A 5-gram scale electrolysis of 4-tert-butylcyclohexanone has been successfully demonstrated, showcasing the potential for producing fine chemicals in a wasteless and energy-efficient manner. researchgate.net This technology represents a robust and environmentally friendly alternative for the synthesis of this compound.
Proton-Exchange Membrane (PEM) Reactor Systems
Proton-exchange membrane (PEM) reactor systems have been effectively utilized for the electrochemical hydrogenation of substituted cyclohexanones to produce compounds like this compound. In such a system, a solid polymer electrolyte, like Nafion, separates the anode and cathode compartments. At the anode, water is oxidized to generate protons and oxygen. These protons are then transported across the membrane to the cathode, where they participate in the reduction of the ketone substrate.
The use of a PEM reactor allows for the electrocatalytic hydrogenation to occur at ambient temperature and pressure, which presents a significant advantage over conventional methods that may require high pressure and temperature. The efficiency of this process is heavily dependent on the catalytic material used at the cathode. Studies on the analogous reduction of 4-tert-butylcyclohexanone have employed carbon-supported platinum (Pt/C) and ruthenium (Ru/C) catalysts. The choice of catalyst, along with other operational parameters, directly influences the Faradaic efficiency, a key metric representing the effectiveness of the electron transfer in forming the desired product.
Mechanisms of Adsorbed Monoatomic Hydrogen Species
The core mechanism in the electrochemical hydrogenation of a ketone like butylcyclohexanone involves the generation and reaction of adsorbed monoatomic hydrogen species, denoted as H(ads). These reactive hydrogen atoms are formed on the surface of the cathode catalyst through the reduction of protons that have migrated from the anode. The ketone, dissolved in a suitable solvent such as isopropanol, diffuses to the cathode and adsorbs onto the catalyst surface, where it interacts with the adsorbed hydrogen.
Diastereoselectivity Control in Electrochemical Systems
A notable advantage of electrochemical synthesis is the potential for controlling the diastereoselectivity of the reaction. When reducing a substituted cyclohexanone, the resulting alcohol can exist as different stereoisomers (e.g., cis and trans). The electrochemical environment at the electrode-solution interface can be fine-tuned to favor the formation of one isomer over the other.
In the case of reducing 4-tert-butylcyclohexanone, a close analogue of butylcyclohexanone, the ratio of the resulting cis and trans isomers of 4-tert-butylcyclohexanol can be manipulated. This stereochemical control is influenced by factors including the applied electrode potential, the specific catalyst employed, and the composition of the surrounding electrolyte. The ability to selectively synthesize a particular diastereomer is highly valuable in fine chemical production, where the biological activity or material properties of a compound are often dependent on its specific stereochemistry.
Alternative Synthetic Routes and Derivatization Studies
Beyond direct electrochemical synthesis, research extends to the creation of related compounds and the modification of the cyclohexanol structure for broader applications in chemical synthesis.
Derivatization for Advanced Chemical Synthesis
The hydroxyl group of this compound serves as a functional handle for further chemical modification, a process known as derivatization. While specific studies focusing solely on this compound derivatives are specialized, the principles are well-established for cyclohexanols in general. The hydroxyl group can be readily converted into other functional groups, such as esters or ethers. This transformation alters the molecule's chemical and physical properties, creating new intermediates for the synthesis of more complex target molecules. These derivatives can find applications in various fields, including the development of new materials or specialty chemicals.
Formation of Analogue Compounds
The synthetic strategies developed for this compound are often applicable to the formation of a wide array of analogue compounds. By starting with different alkyl-substituted cyclohexanones, chemists can produce a diverse library of corresponding cyclohexanols. For instance, the electrochemical reduction of 2-methylcyclohexanone (B44802) and 3-methylcyclohexanone (B152366) has been investigated to yield their respective alcohol products.
Spectroscopic Characterization and Conformational Analysis in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy provides a powerful toolkit for the detailed structural analysis of 1-Butylcyclohexanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable in this regard.
NMR spectroscopy is a primary method for distinguishing between the possible isomers of substituted cyclohexanols. The chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei are highly sensitive to their local chemical environment, including their spatial orientation.
In the context of substituted cyclohexanols, the orientation of the hydroxyl group significantly influences the chemical shift of the proton attached to the same carbon (the carbinol proton). For instance, in the closely related 4-tert-butylcyclohexanol (B146172), the axial proton in the cis isomer experiences a different magnetic environment compared to the equatorial proton in the trans isomer. wpmucdn.com This leads to distinct signals in the ¹H NMR spectrum. The proton on the carbon bearing the hydroxyl group in the trans isomer of 4-tert-butylcyclohexanol appears around 3.5 ppm, while the corresponding proton in the cis isomer is shifted downfield to approximately 4.03 ppm. wpmucdn.com This difference is attributed to the deshielding effect of the axial hydroxyl group on the equatorial proton. By integrating the signals at these respective chemical shifts, the ratio of cis to trans diastereomers in a mixture can be accurately calculated. wpmucdn.comchegg.com
A representative, though not exhaustive, summary of ¹H NMR data for related cyclohexanol (B46403) derivatives is presented below to illustrate the typical chemical shift ranges.
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
| tert-Butyl Methyl Protons | 0.86 | Singlet |
| Cyclohexyl Ring Protons | 0.95 - 1.84 | Multiplet |
| Carbinol Proton (trans isomer) | ~3.5 | Multiplet |
| Carbinol Proton (cis isomer) | ~4.0 | Multiplet |
| This table is illustrative and based on data for 4-tert-butylcyclohexanol. wpmucdn.comchegg.com |
Carbon-13 NMR spectroscopy provides complementary information for structural elucidation. The chemical shift of the carbinyl carbon (the carbon bonded to the hydroxyl group) is particularly diagnostic of the substituent's orientation. Studies on various cyclohexanol derivatives have shown that the shielding of the carbinyl carbon is dependent on the orientation of the oxygen function. cdnsciencepub.com For example, the carbinyl carbons in cis- and trans-4-tert-butylcyclohexanol differ by approximately 5 ppm, a significant difference that underscores the utility of ¹³C NMR in conformational analysis. cdnsciencepub.com The natural abundance ¹³C spectra are typically obtained using proton-decoupling techniques to simplify the spectrum and enhance signal-to-noise. cdnsciencepub.com
Below is a table summarizing key ¹³C NMR chemical shifts for cis- and trans-4-tert-butylcyclohexanol, which serve as a model for interpreting the spectra of this compound.
| Carbon Type | Isomer | Approximate Chemical Shift (ppm) |
| Carbinyl Carbon | cis | ~65.6 |
| Carbinyl Carbon | trans | ~70.8 |
| Quaternary Carbon of t-butyl | cis/trans | ~32.5 |
| Methyl Carbons of t-butyl | cis/trans | ~27.5 |
| Cyclohexyl Ring Carbons | cis/trans | 20 - 50 |
| This table is compiled from data for cis- and trans-4-tert-butylcyclohexanol. chegg.comchemicalbook.comchemicalbook.com |
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying functional groups and investigating the conformational equilibrium of this compound. scispace.com
The IR spectrum of a cyclohexanol derivative is characterized by several key absorption bands. A prominent and broad absorption band is typically observed in the region of 3550-3230 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by hydrogen bonding. docbrown.info C-H stretching vibrations from the alkyl groups appear around 2900 cm⁻¹. docbrown.info Furthermore, C-O stretching vibrations give rise to absorptions in the 1350-1000 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations. docbrown.info
Raman spectroscopy provides complementary information. For instance, the Raman spectrum of cyclohexanol shows characteristic signals that can be assigned to specific vibrational modes. researchgate.net
A summary of key IR absorption bands for a typical alcohol is provided below.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3550 - 3230 | Strong, Broad |
| C-H Stretch (Alkyl) | ~2900 | Strong |
| C-H Bend | 1470 - 1370 | Variable |
| C-O Stretch | 1350 - 1000 | Strong |
| This table is based on general data for alcohols like butan-1-ol. docbrown.info |
IR spectroscopy can be used to study the conformational equilibrium between axial and equatorial conformers of cyclohexanols. In dilute solutions in non-polar solvents like carbon tetrachloride, it is possible to observe distinct O-H stretching bands for the free hydroxyl group of each conformer. For example, in cis-cyclohexane-1,3-diol, a free O-H band was observed at 3619 cm⁻¹, while an intramolecularly hydrogen-bonded band appeared at 3544 cm⁻¹. rsc.org The relative intensities of these bands can provide information about the position of the conformational equilibrium. Such studies on cyclohexanol itself have shown that the conformational free energy of the hydroxyl group can be concentration-dependent in certain solvents. rsc.orgrsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational Mode Assignments
Computational Chemistry and Conformational Dynamics
The conformational energy landscape of a molecule describes the potential energy of all its possible spatial arrangements. For cyclohexane (B81311) derivatives, the landscape is typically dominated by chair conformations, which are significantly more stable than boat or twist-boat forms. researchgate.net In this compound, the cyclohexane ring exists in a dynamic equilibrium between two chair conformers. The key consideration is the positions of the butyl and hydroxyl groups attached to the same carbon atom (C1).
Unlike monosubstituted cyclohexanes where a single substituent can be either axial or equatorial, the two substituents in this compound are fixed relative to each other. The conformational equilibrium is dictated by the steric demands of the bulky n-butyl group. To minimize destabilizing steric interactions, specifically 1,3-diaxial repulsions with axial hydrogens on the ring, the butyl group will overwhelmingly prefer to occupy the equatorial position. researchgate.net This forces the smaller hydroxyl group into the axial position. Computational methods can quantify the energy difference between this preferred conformer and the less stable alternative where the butyl group is axial, revealing the position of the conformational equilibrium. researchgate.net
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. capes.gov.br By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational flexibility and dynamics. For this compound, an MD simulation could track the motion of the flexible n-butyl chain, the subtle flexing of the cyclohexane ring (ring puckering), and the rotation around the C-O bond of the hydroxyl group. Studies on related compounds, such as 2-tert-butylcyclohexanol, have used MD to investigate intermolecular interactions and aggregation, demonstrating the utility of this technique for understanding how these molecules behave in a condensed phase. Such simulations can reveal the accessible conformations and the time scales of transitions between them, offering a more dynamic picture than static energy calculations alone.
The conformational preferences of this compound are primarily governed by steric effects. researchgate.net Steric interactions, or steric hindrance, arise from the repulsion between electron clouds of atoms or groups that are in close proximity. acs.org In cyclohexane systems, the most significant of these are 1,3-diaxial interactions, where an axial substituent is repelled by the two axial hydrogens on the same side of the ring. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Butylcyclohexanol
Esterification Processes and Kinetics
In contrast to its inertness towards oxidation, 1-butylcyclohexanol readily undergoes esterification to form valuable ester derivatives. This reaction is central to the production of fragrances and other fine chemicals.
The acetate (B1210297) ester of this compound, known as 1-butylcyclohexyl acetate, can be synthesized through the reaction of the alcohol with an acetylating agent. Acetic anhydride (B1165640) is a commonly used reagent for this transformation, often yielding the corresponding ester and acetic acid as a byproduct. google.comgoogle.comgoogle.com The esterification of tertiary alcohols like linalool (B1675412) with acetic anhydride can proceed efficiently, sometimes without a catalyst, to produce high yields of the acetate ester. google.com For substituted cyclohexanols, such as 4-tert-butylcyclohexanol (B146172), acetylation is typically performed using agents like acetic anhydride or acetyl chloride. google.com The reaction can be conducted at temperatures ranging from room temperature up to 150°C. google.com Another effective method involves using a mixture of formic acid and acetic anhydride; however, this tends to favor the formation of formates over acetates with tertiary alcohols. researchgate.net
While some esterifications of tertiary alcohols can proceed without a catalyst, particularly with reactive anhydrides, catalysts are often employed to increase the reaction rate and yield. google.com Traditional homogeneous catalysts include strong mineral acids like sulfuric acid. scentree.co However, heterogeneous solid acid catalysts are increasingly favored due to their significant environmental and process advantages, such as being non-corrosive, reusable, and easily separable from the reaction mixture. google.com
Among the most effective heterogeneous catalysts are ion exchange resins, particularly sulfonic acid resins like Amberlyst-15. researchgate.netjst.go.jpresearchgate.net These resins have been shown to be efficient catalysts for the esterification of various alcohols and carboxylic acids. jst.go.jpresearchgate.netnih.gov Research on the esterification of tert-amyl alcohol and the hydration of isoamylenes has demonstrated the utility of Amberlyst-15 in reactions involving tertiary alcohols. acs.org Studies on the esterification of tertiary alcohols with acid anhydrides have also identified solid catalysts, such as metal halides on clay supports, that can drive the reaction to completion with high selectivity at room temperature. google.com
Kinetic studies on the esterification of a structurally similar alcohol, p-tert-butylcyclohexanol, with acetic acid using Amberlyst-15 reveal that the reaction follows established kinetic models. acs.org The data from such systems can be used to predict the behavior of this compound under similar conditions.
Table 2: Kinetic Parameters for Esterification of Tertiary Alcohols (Model System) Data modeled after related esterification reactions using solid acid catalysts.
| Parameter | Value | Conditions |
|---|---|---|
| Catalyst | Amberlyst-15 | Heterogeneous, solid acid |
| Reactants | Tertiary Alcohol, Acetic Acid | Molar ratios can be varied to shift equilibrium researchgate.net |
| Temperature Range | 70 - 100 °C | Reaction rate increases with temperature researchgate.netresearchgate.net |
| Proposed Mechanism | Langmuir-Hinshelwood / Eley-Rideal | Surface reaction on the catalyst jst.go.jpacs.org |
| Activation Energy (Ea) | ~69.5 kJ/mol | For related tertiary alcohol hydration over Amberlyst-15 acs.org |
Kinetic Modeling (e.g., Langmuir-Hinshelwood) and Parameter Estimation
Dehydration and Elimination Reactions
The dehydration of this compound, a tertiary alcohol, to form cycloalkenes primarily proceeds through an E1 (Elimination, Unimolecular) mechanism. libretexts.orgbyjus.com This is because tertiary alcohols can form a relatively stable tertiary carbocation intermediate. byjus.comjove.com
The E1 mechanism for the dehydration of this compound involves three key steps:
Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of a strong acid catalyst (like sulfuric acid or phosphoric acid), the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion. libretexts.orgjove.com This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Formation of a carbocation: The alkyloxonium ion leaves, and the C-O bond breaks, resulting in the formation of a tertiary carbocation. byjus.comjove.com This is the slowest, rate-determining step of the reaction. jove.com
Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. libretexts.orgjove.com This results in the formation of a double bond and regenerates the acid catalyst. jove.com
While the E1 mechanism is dominant for tertiary alcohols, the E2 (Elimination, Bimolecular) mechanism is more common for primary alcohols. libretexts.orgbyjus.com The E2 reaction is a concerted process where the removal of a beta-proton by a strong base and the departure of the leaving group occur simultaneously, without the formation of a carbocation intermediate. jove.com For secondary and tertiary alcohols, an E2 mechanism can be favored if the hydroxyl group is first converted into a better leaving group and a strong, non-nucleophilic base is used. jove.com
The dehydration of this compound can be efficiently carried out using various solid acid catalysts, including metal oxides. researchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture and potential for regeneration and reuse.
Solid acids like zeolites (e.g., ZSM-5) and heteropoly acids are effective for alcohol dehydration. liverpool.ac.ukunipd.it Their acidic sites, which can be of both Brønsted (proton-donating) and Lewis (electron-accepting) types, facilitate the reaction. unipd.it The strength and concentration of these acid sites are crucial factors influencing the catalytic activity and selectivity. liverpool.ac.uk
Metal oxides , such as γ-alumina (Al₂O₃) and silica-alumina, are also widely used. researchgate.net The surface of these oxides possesses both acidic and basic sites that can participate in the dehydration process. researchgate.net For instance, on γ-alumina, the reaction can proceed through a mechanism where the alcohol adsorbs onto the surface, forming an alkoxide species, which then undergoes elimination to form the alkene. researchgate.net
The choice of catalyst can influence the reaction conditions and the distribution of products. For example, some catalysts may favor the formation of ethers as byproducts, especially at lower temperatures. researchgate.net
The following table provides examples of catalysts used for alcohol dehydration:
| Catalyst Type | Example(s) | Key Features |
| Solid Acids | ZSM-5, Heteropoly acids | High acidity, shape selectivity (for zeolites). liverpool.ac.ukunipd.it |
| Metal Oxides | γ-Alumina, Silica-alumina | Possess both acidic and basic sites, thermally stable. researchgate.net |
This table is based on information from studies on the catalytic dehydration of alcohols. researchgate.netliverpool.ac.ukunipd.it
Regioselectivity in the dehydration of this compound refers to the preferential formation of one constitutional isomer over another when multiple alkene products are possible. According to Saytzeff's (or Zaitsev's) rule , elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene as the major product. adichemistry.combyjus.comgeeksforgeeks.org In the case of this compound, removal of a proton from a more substituted adjacent carbon atom would lead to the more stable alkene.
Stereoselectivity concerns the preferential formation of one stereoisomer over another. In E1 reactions, the carbocation intermediate is planar, allowing the base to attack from either side. slideshare.net However, the formation of the trans (or E) isomer of the alkene is generally favored over the cis (or Z) isomer due to reduced steric strain, making the trans isomer the more stable product. libretexts.orgwizeprep.com
For elimination reactions in cyclohexyl systems, stereoelectronic factors are important. For an E2 reaction to occur, a periplanar arrangement of the departing proton and the leaving group is required, with an anti-periplanar arrangement being the most favorable. spcmc.ac.in In an E1 reaction, the β-hydrogen to be eliminated must be aligned with the empty p-orbital of the carbocation, which is possible when the β-hydrogen is in an axial position. chemistrysteps.com
The dehydration of this compound is expected to yield primarily 1-butylcyclohexene. ontosight.aichegg.com The formation of other isomers would depend on the reaction conditions and the potential for rearrangements of the carbocation intermediate, although significant rearrangement is less likely with a stable tertiary carbocation.
Catalytic Dehydration over Metal Oxides and Solid Acids
Other Functional Group Transformations
While dehydration to form alkenes is a primary reaction of this compound, other functional group transformations are also possible, though some may be limited by the tertiary nature of the alcohol.
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. fiveable.mesolubilityofthings.com Strong oxidizing agents under harsh conditions might lead to cleavage of carbon-carbon bonds.
Reduction: Reduction of this compound would yield 1-butylcyclohexane.
Substitution Reactions: The hydroxyl group of this compound can be substituted to form other functional groups. For instance, reaction with hydrohalic acids (like HCl or HBr) can lead to the formation of the corresponding alkyl halides via an SN1 mechanism. masterorganicchemistry.comlibretexts.org The hydroxyl group can also be converted to a better leaving group, such as a tosylate, to facilitate substitution reactions. fiveable.me
Esterification: this compound can react with carboxylic acids or their derivatives (like acid chlorides) to form esters. libretexts.org This reaction is typically catalyzed by a strong acid. libretexts.org
Ether Formation: Under certain conditions, particularly with a strong base and an alkyl halide, this compound can be converted into an ether.
The following table summarizes some possible functional group transformations of this compound:
| Reaction Type | Reagents | Product Functional Group |
| Substitution (Halogenation) | Concentrated HX (e.g., HBr) | Alkyl Halide |
| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | Ester |
| Ether Synthesis | Strong base (e.g., NaH) then Alkyl halide (R'-X) | Ether |
This table is based on general reactions of tertiary alcohols. fiveable.melibretexts.org
Environmental Fate and Ecotoxicological Research
Degradation Pathways in Environmental Systems
The persistence and transformation of 1-butylcyclohexanol in the environment are determined by its susceptibility to biological and abiotic degradation processes.
Information regarding the specific biodegradation mechanisms and rates for this compound is limited. However, a study on its analogue, 4-tert-butylcyclohexanol (B146172), indicates that it is readily biodegradable, with 90% degradation occurring in 19 days. epa.gov Another study showed 68-75% degradation in 28 days for the same analogue. epa.gov While this suggests a potential for biodegradation, the specific pathways, such as the enzymes and microbial species involved, have not been fully elucidated for this compound itself.
Biodegradation Mechanisms and Rates
Ecological Impact Studies
The potential ecological risk of this compound is evaluated through toxicity assessments on various organisms, with a particular focus on aquatic species due to the potential for environmental release into water bodies. synerzine.com
Studies have been conducted to determine the harmful effects of this compound on aquatic life. vigon.com The compound is classified as harmful to aquatic life, with the potential for long-lasting effects. synerzine.comvigon.com
Acute toxicity data for this compound in aquatic species is not extensively detailed in the available literature. However, safety data sheets indicate that it is harmful to aquatic life. vigon.com For an analogue, 4-tert-butylcyclohexanol, the 96-hour lethal concentration 50 (LC50) for the fathead minnow was reported as 1,033 mg/L, indicating relatively low acute toxicity. oup.com Chronic toxicity data for this compound is not specified.
Interactive Data Table: Aquatic Toxicity of this compound Analogues
| Species | Analogue Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Fathead Minnow | 4-tert-Butylcyclohexanol | 96 hours | LC50 | 1,033 | oup.com |
Toxicity Assessments in Aquatic Species
Estrogenic Activity and Endocrine Disruption Potential
The potential for this compound and its analogues to interfere with the endocrine systems of aquatic organisms has been a subject of research. Studies on 4-tert-butylcyclohexanol have shown weak binding to the estrogen receptor in rainbow trout. oup.comoup.com This weak binding affinity suggests a low potential for estrogenic effects. oup.comoup.com While some alkylcyclohexanols have been found to induce vitellogenin (a biomarker for estrogenic activity) expression in rainbow trout liver slices, this effect was generally weak and occurred at concentrations approaching toxic levels. oup.com Several sources state that this compound is not a known or suspected endocrine disruptor. fishersci.co.uktcichemicals.comfishersci.it
Metabolic Pathways and Biotransformation
The metabolism of this compound in biological systems is a critical area of study for understanding its toxicological profile. While direct and comprehensive research on the metabolic pathways of this compound is not extensively documented, significant insights can be drawn from studies on its isomers and other related cyclic alcohols. The biotransformation of such compounds generally involves phase I and phase II metabolic reactions, which aim to increase their water solubility and facilitate their excretion from the body.
In vivo studies in animal models provide a more complete picture of metabolism, distribution, and excretion. Research on the metabolism of isomeric tert-butylcyclohexanones in rabbits has shown that these ketones are reduced to their corresponding secondary alcohols, cis- and trans-tert-butylcyclohexanol. nih.govportlandpress.com This reduction is a significant metabolic pathway. Following their formation, these alcohol metabolites are then extensively conjugated before being excreted. nih.gov
A study on 1-n-propylcyclohexanol, a structurally similar compound, in rainbow trout liver slices and cytosol binding assays, indicated that this particular chemical did not show significant estrogenic activity in the tested systems, suggesting limited interaction with the estrogen receptor and potentially a different metabolic profile or potency compared to other alkylphenols. oup.com
The primary metabolites of cyclic alcohols like this compound are expected to be formed through oxidation (a phase I reaction), followed by conjugation (a phase II reaction). The hydroxyl group of this compound itself, or any additional hydroxyl groups introduced during phase I metabolism, are prime sites for conjugation.
The most common conjugation reaction for alcohols is glucuronidation, where glucuronic acid is attached to the molecule. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a highly water-soluble glucuronide conjugate that can be readily excreted in urine or bile. wikipedia.org Studies on the metabolites of tert-butylcyclohexanones in rabbits have confirmed that the resulting tert-butylcyclohexanol isomers are excreted as glucuronic acid conjugates. nih.govportlandpress.com For example, the major metabolite of (+/-)-2-tert-butylcyclohexanone is (+)-cis-2-tert-butylcyclohexanol, which is isolated from urine as its β-D-glucosiduronic acid. nih.gov Similarly, 4-tert-butylcyclohexanone (B146137) yields mainly the trans-alcohol, which is also excreted in a conjugated form. nih.gov
It is therefore highly probable that this compound follows a similar metabolic fate, being conjugated with glucuronic acid to form 1-butylcyclohexyl glucuronide before elimination from the body. Other potential, though likely minor, conjugation pathways could include sulfation. The identification of such metabolites is typically carried out using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). europa.eunih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Intermediate in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. 1-Butylcyclohexanol and its derivatives are utilized as intermediates in the production of these high-value products.
Precursor for Fragrance and Flavor Compounds
While not a fragrance or flavor agent itself, this compound can serve as a precursor in the synthesis of compounds used in the fragrance and flavor industry. The structurally related compound, 4-tert-butylcyclohexanol (B146172), and its acetate (B1210297) ester are widely used in perfumes, particularly for soap. nih.govepa.govalmacgroup.com The cis- and trans-isomers of 4-tert-butylcyclohexyl acetate, known as "Woody Acetate," are significant fragrance ingredients. almacgroup.com The alcohol, 4-tert-butylcyclohexanol, is a synthetic precursor to this more widely used acetate ester. nih.govepa.gov The fragrance industry often utilizes precursor compounds that release fragrant molecules under specific conditions, such as exposure to light or enzymatic action, to achieve a long-lasting scent. google.comepo.org
Building Block for Specialty Chemicals and Polymers
This compound functions as a building block in the synthesis of more complex molecules, including specialty chemicals and polymers. lookchem.comwacker.combldpharm.com Its derivatives, such as 4-tert-butylcyclohexanol, are used as intermediates in the production of various industrial chemicals. dataintelo.com The synthesis of polymers and resins represents a key application for such chemical intermediates. dataintelo.com The broader category of bio-based building blocks, which includes compounds derived from renewable resources, is a growing area of research for the production of polymers. european-biotechnology.com
Role in Catalysis and Reaction Development
The study of catalysts and reaction mechanisms is crucial for developing efficient and selective chemical transformations. This compound and its analogues are employed as model substrates in these investigations.
Substrate in Studies of Catalytic Mechanism and Selectivity
The hydrogenation of substituted cyclohexanones, such as 4-tert-butylcyclohexanone (B146137) to form 4-tert-butylcyclohexanol, is a frequently studied reaction to understand catalyst selectivity. lookchem.comgoogle.com Different catalysts and reaction conditions can lead to varying ratios of cis and trans isomers of the resulting alcohol, providing insights into the reaction mechanism. lookchem.comgoogle.comnih.govacs.org For instance, ruthenium-aminophosphine complexes have been shown to be effective catalysts for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to yield the cis-isomer. google.com Similarly, the oxidation of cyclohexanols is used to evaluate the selectivity of oxidation catalysts. nih.govacs.org The structure of the substrate, including the position and nature of substituents on the cyclohexane (B81311) ring, plays a significant role in the observed selectivity. nih.gov
Probing Conformational Effects in Catalytic Systems
The conformation of the cyclohexane ring and the orientation of the hydroxyl group (axial vs. equatorial) significantly influence the reactivity of cyclohexanol (B46403) derivatives. uniovi.esresearchgate.net The cis- and trans-isomers of 4-tert-butylcyclohexanol are considered conformationally biased, meaning the bulky tert-butyl group locks the ring into a specific chair conformation. researchgate.net This makes them excellent model compounds for studying the differences in reactivity between axial and equatorial functional groups in catalytic reactions. researchgate.net For example, studies on the lipase-catalyzed acylation of 2-alkylcyclohexanols have shown that equatorial hydroxyl groups generally react faster than axial ones. uniovi.es The conformational rigidity of these substrates allows researchers to isolate and study the steric and electronic effects that govern catalyst-substrate interactions. uniovi.esresearchgate.net
Studies in Drug Delivery and Permeation Enhancement
In pharmaceutical sciences, there is ongoing research into methods for improving the delivery of therapeutic agents through the skin. Certain chemical compounds can act as permeation enhancers, reversibly altering the skin's barrier to facilitate drug absorption.
While direct studies on this compound for drug delivery are not prevalent, related substituted cyclohexanol derivatives have been investigated for their potential as skin permeation enhancers. actascientific.comactascientific.comnih.govresearchgate.netpermegear.com For instance, 1-O-ethyl-3-butylcyclohexanol has been shown to enhance the skin permeation of various drugs. actascientific.comactascientific.com The effectiveness of these enhancers is often related to their physicochemical properties, such as their lipophilicity (log P). actascientific.com Research in this area aims to identify compounds that can effectively increase drug absorption with minimal skin irritation. actascientific.com The related compound, tert-butyl cyclohexanol (TBCH), has been evaluated for its effect on the percutaneous absorption of lidocaine. researchgate.net
Table of Research Findings
| Research Area | Compound/System Studied | Key Finding |
| Fragrance Precursors | 4-tert-butylcyclohexyl acetate ("Woody Acetate") | The cis- and trans-isomers are important fragrance ingredients, with the alcohol being a precursor. nih.govepa.govalmacgroup.com |
| Catalytic Hydrogenation | 4-tert-butylcyclohexanone | Ruthenium-aminophosphine catalysts show high selectivity for the cis-alcohol product. google.com |
| Catalytic Oxidation | Secondary aliphatic alcohols | Palladium-based catalysts are effective for the oxidation of cyclic secondary alcohols. nih.gov |
| Conformational Effects | 2-alkylcyclohexanols | Equatorial hydroxyl groups generally exhibit higher reactivity in lipase-catalyzed acylation. uniovi.es |
| Permeation Enhancement | 1-O-ethyl-3-butylcyclohexanol | Enhances the skin permeation of a variety of drugs. actascientific.comactascientific.com |
| Permeation Enhancement | tert-Butyl cyclohexanol (TBCH) | Investigated as a permeation enhancer for the local anesthetic lidocaine. researchgate.net |
Influence on Percutaneous Absorption of Pharmaceutical Agents
Research has highlighted the role of this compound derivatives as penetration enhancers for the percutaneous absorption of pharmaceutical agents. A derivative, 1-O-ethyl-3-butylcyclohexanol (OEBC), has been shown to significantly improve the in vitro skin permeation of various model drugs. nih.govnih.gov Studies using ketoprofen (B1673614) as a model drug demonstrated that OEBC enhances its absorption through the skin. nih.gov The mechanism of this enhancement is believed to involve the stratum corneum, the outermost layer of the skin. nih.govactascientific.com It is suggested that OEBC increases the fluidity of the intercellular lipid bilayers within the stratum corneum, thereby promoting the penetration of drug molecules. nih.gov
Structure-Activity Relationships in Transdermal Delivery
The effectiveness of penetration enhancers is closely tied to their molecular structure. In the case of cyclohexanol derivatives, structure-activity relationship (SAR) studies are crucial for optimizing their performance in transdermal drug delivery. For instance, the evaluation of various synthesized menthol (B31143) derivatives, with 1-O-ethyl-3-n-butylcyclohexanol (OEBC) being a key example, has provided insights into how modifications to the chemical structure impact the ability to enhance skin permeation. nih.gov
Artificial neural networks (ANN) have been employed to model the complex relationship between the molecular structure of these enhancers and their promoting activity on drug absorption. researchgate.netjst.go.jp This computational approach helps in predicting the efficacy of new derivatives and understanding the key structural features that govern their interaction with the skin barrier. researchgate.net The lipophilicity of both the enhancer and the drug is a significant factor influencing the enhancement ratio. researchgate.net Research indicates that the enhancing effect is dependent on the physicochemical properties of the drug being delivered. nih.govpermegear.com
Table 1: Model Drugs and Permeation Enhancement
| Model Drug | Physicochemical Property | Effect of OEBC on Permeation |
|---|---|---|
| Ketoprofen | Anti-inflammatory | Significantly enhanced |
| Various | Different lipophilicities | Generally improved permeation |
Investigating Structure-Reactivity Relationships in Cyclohexane Derivatives
The cyclohexane ring system provides a classic framework for studying the interplay between a molecule's three-dimensional shape and its chemical reactivity. This compound and related compounds serve as excellent models for these investigations.
Understanding Steric Hindrance and Branching Effects
The presence of the butyl group on the cyclohexane ring in this compound introduces steric hindrance, which can significantly influence its chemical behavior and physical properties. solubilityofthings.com Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups. spcmc.ac.in In cyclohexane derivatives, the orientation of substituents (axial versus equatorial) plays a critical role in their reactivity. spcmc.ac.in
The size and branching of alkyl groups can affect reaction rates. For example, in bimolecular substitution reactions, increased branching near the reaction center generally leads to a decrease in the reaction rate. cdnsciencepub.com The boiling point of a compound can also be influenced by steric hindrance and branching; generally, more compact, branched isomers have lower boiling points than their straight-chain counterparts due to a decrease in the surface area available for intermolecular forces.
Correlation of Molecular Structure with Chemical Behavior
The specific arrangement of atoms in this compound directly correlates with its chemical properties. The hydroxyl (-OH) group allows for hydrogen bonding, which affects properties like boiling point and viscosity. cymitquimica.com The butyl group, being hydrophobic, influences its solubility, making it less soluble in water but more soluble in non-polar organic solvents. cymitquimica.comsolubilityofthings.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Butylcyclohexanol, and how can researchers validate the purity of the product?
- Methodological Answer : The synthesis of this compound can be achieved via Grignard reactions or nucleophilic substitution, as exemplified by its formation as a byproduct in the reaction of 4-picoline 1-oxide with n-BuLi and cyclohexanone . Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, spectral data (e.g., molecular formula C₁₀H₂₀O, MW 156.27 g/mol) should align with PubChem records . Quantify impurities using HPLC with a polar stationary phase, referencing spectral libraries such as NIST Chemistry WebBook .
Q. What safety protocols must be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS classification guidelines: use PPE (gloves, goggles) to avoid skin/eye contact (Category 2 irritation) and work in a fume hood to prevent inhalation (Category 4 acute toxicity) . In case of exposure, rinse skin with soap/water and seek medical consultation. Document all incidents in lab safety logs, including first-aid measures like artificial respiration for severe inhalation cases .
Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?
- Methodological Answer : Determine properties systematically:
- Solubility : Perform phase partitioning experiments in water/ethanol mixtures.
- Stability : Conduct accelerated degradation studies under varying pH/temperature conditions.
- Spectroscopy : Compare experimental IR and NMR spectra with PubChem data (e.g., SMILES: CC(C)C1CCC(CC1)(C)O) . Discrepancies may indicate isomerization or solvent residues.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound across different analytical platforms?
- Methodological Answer : Contradictions may arise from instrumental calibration or sample preparation. Cross-validate using multiple techniques:
- GC-MS : Confirm molecular ion peaks at m/z 156.27 .
- NMR : Ensure coupling constants match theoretical cyclohexanol ring conformers.
- Reference Standards : Use NIST-certified spectra and report deviations in supplementary materials, as per Beilstein Journal guidelines .
Q. What experimental designs are optimal for studying the stereochemical effects of this compound in catalytic systems?
- Methodological Answer : Employ chiral chromatography or enantioselective synthesis to isolate stereoisomers. For mechanistic studies:
- Kinetic Analysis : Monitor reaction rates under varying temperatures to infer transition states.
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict steric hindrance from the butyl group. Publish raw data in open repositories to enable reproducibility .
Q. How can researchers address low yields in this compound synthesis, and what statistical tools are appropriate for process optimization?
- Methodological Answer : Low yields may stem from side reactions (e.g., 2-n-butyl-pyridine formation) . Optimize via:
- DOE (Design of Experiments) : Vary solvent polarity (hexane vs. THF) and reagent stoichiometry.
- Response Surface Methodology : Identify critical factors (e.g., temperature, catalyst loading) using Minitab or JMP. Report confidence intervals and outliers in supplementary tables .
Q. What strategies are recommended for integrating this compound into interdisciplinary studies (e.g., biochemistry or environmental science)?
- Methodological Answer : For toxicity assays, follow EPA DSSTox protocols (DTXSID3066681) . In environmental studies, measure biodegradation rates via OECD 301F dissolved organic carbon tests. Cross-reference with ChemIDplus for hazard profiles .
Data Presentation & Reproducibility
Q. How should researchers structure supplementary materials for studies involving this compound to meet journal standards?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Primary Data : Include ≤5 synthetic procedures in the main text; archive others in supplementary files.
- Spectra : Label all peaks and provide acquisition parameters (e.g., NMR frequency, solvent suppression method).
- Ethics : Declare safety protocols and conflict of interest in a dedicated section .
Q. What are the best practices for citing spectral databases and reconciling conflicting molecular identifiers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
